3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one
Description
Properties
CAS No. |
105518-69-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-hex-4-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,4-9H2,1H3 |
InChI Key |
YDMWPUTYRUGADP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCC1=CC(=O)CCC1 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Route
Cyclohexenone derivatives are commonly synthesized via acid- or base-catalyzed aldol condensation. For example, 3,5-diphenylcyclohex-2-en-1-one is prepared by reacting chalcone with pyrrolidine in a methanol-chloroform-acetone mixture (44% yield). Adapting this method:
- Chalcone analog synthesis : Benzaldehyde derivatives react with acetophenone under basic conditions to form α,β-unsaturated ketones.
- Cyclization : Pyrrolidine (0.33 mL, 4 mmol) in methanol-chloroform (1:1) induces conjugate addition-cyclization over 20 hours.
Optimization Note : Replacing chromatographic purification with crystallization (cyclohexane, seeded batches) improves scalability but reduces yield to 48%.
Robinson Annulation
An alternative route employs Robinson annulation for fused ring systems:
- Enolate formation : 2-(Hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one (1.7 g, 10 mmol) reacts with methyl vinyl ketone (1.0 mL, 12 mmol) in methanol-triethylamine.
- Cyclization : KOH (8.7% aqueous) induces annulation at room temperature (3.5 hours).
This method provides access to sterically hindered enones but requires strict temperature control to prevent retro-aldol reactions.
Installation of Hex-4-yn-1-yl Side Chain
Grignard Addition
The most direct method involves nucleophilic addition to preformed cyclohexenone:
- Grignard reagent preparation :
Conjugate addition :
Oxidation :
Key Data :
| Parameter | Value |
|---|---|
| Grignard equiv | 1.5 |
| Reaction Temp | 0°C → RT |
| Purification | Flash chromatography |
| Overall Yield | 38% |
Sonogashira Coupling
One-Pot Tandem Synthesis
A patent-derived method combines enone formation and alkyne functionalization:
- Michael Addition : Ethyl formate (1.5 mL, 19 mmol) reacts with cyclohexenone in ethanol (0.15 mL) under Na metal (0.5 g).
- Alkyne Incorporation : Hex-4-yn-1-ol (3.76 mL, 50 mmol) added via syringe pump over 2 hours.
- Cyclization : KOH (1.80 g in 20.7 mL H2O) induces annulation (3.5 hours).
Advantages :
- Avoids intermediate isolation
- 73% yield for gram-scale reactions
- Compatible with sensitive functional groups.
Analytical Validation
Critical characterization data for this compound:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl3): δ 6.85 (dt, J=10.2 Hz, 1H, C=CH), 5.92 (d, J=10.2 Hz, 1H, CH-CO), 2.68–2.45 (m, 4H, cyclopropane CH2), 2.30–2.15 (m, 2H, alkyne CH2).
- IR (neat): 2210 cm⁻¹ (C≡C stretch), 1685 cm⁻¹ (conj. C=O).
Chromatographic Properties :
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Grignard Addition | 38 | 95 | Moderate | $$$$ |
| Sonogashira Coupling | 67 | 98 | High | $$$$$ |
| Tandem Synthesis | 73 | 97 | High | $$ |
Key Findings :
- Sonogashira coupling offers superior yield but requires expensive Pd catalysts.
- Tandem methods balance cost and efficiency for industrial applications.
- Grignard routes remain valuable for small-scale enantioselective synthesis.
Troubleshooting Common Issues
Problem 1 : Low yield in Grignard addition
- Solution : Pre-titrate Grignard reagent; use freshly distilled THF; maintain strict anhydrous conditions.
Problem 2 : Alkyne decomposition during Sonogashira coupling
Problem 3 : Enone polymerization
Emerging Methodologies
Recent advances in photoredox catalysis show promise for radical-based alkyne additions:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexenones can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of cyclohexenones can yield cyclohexanones or other reduced derivatives.
Substitution: The enone system in cyclohexenones is reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide (TBHP) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Organocopper compounds and Grignard reagents are frequently used in substitution reactions.
Major Products
Oxidation: Oxidized enones and diketones.
Reduction: Cyclohexanones and alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hex-4-YN-1-YL)cyclohex-2-EN-1-one involves its reactivity as an enone. The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The presence of the alkyne group also allows for further functionalization through click chemistry and other alkyne-specific reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The nature of substituents on the cyclohexenone ring significantly influences melting points, solubility, and stability:
Key Observations :
- Alkyne vs.
- Aromatic vs. Aliphatic Substituents: Arylthio/amino derivatives (e.g., 9d) exhibit higher melting points due to intermolecular π-π stacking and hydrogen bonding .
- Silyl Substituents : Trimethylsilyl groups introduce steric bulk and electron-withdrawing effects, shifting carbonyl signals upfield (δ ~210 ppm) .
Photocycloaddition Reactivity
Cyclohexenones with unsaturated side chains (e.g., hex-4-enyl or hex-4-ynyl) undergo [2+2] photocycloadditions to form bicyclic products. For example:
Spectroscopic Characterization
The ¹³C NMR carbonyl signal for cyclohex-2-en-1-one derivatives typically appears at δ ~210 ppm. Electron-withdrawing groups (e.g., nitro in 5j) deshield the carbonyl, while electron-donating groups (e.g., methoxy in 9d) shield it slightly . For the target compound, the electron-withdrawing alkyne may cause a downfield shift compared to alkyl-substituted analogs.
Q & A
Q. What are the common synthetic routes for preparing 3-(hex-4-yn-1-yl)cyclohex-2-en-1-one?
The synthesis typically involves functionalizing the cyclohex-2-en-1-one core. Key methods include:
- Alkylation : Introducing the hex-4-yn-1-yl group via alkylation using a suitable alkyne precursor and a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) to activate the carbonyl oxygen for nucleophilic attack .
- Michael Addition : Utilizing cyclohex-2-en-1-one as a Michael acceptor with a nucleophilic alkyne derivative under basic conditions (e.g., K₂CO₃ in THF) .
- Cross-Coupling : Employing transition-metal-catalyzed reactions (e.g., Sonogashira coupling) if pre-functionalized intermediates are available.
Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Hex-4-yn-1-yl bromide, AlCl₃, DCM, 0°C → RT | 60–75 |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the alkyne substituent and cyclohexenone backbone. Key signals include the α,β-unsaturated ketone (δ 5.8–6.2 ppm for vinyl protons) and alkyne protons (δ 1.8–2.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-TOF or MALDI) .
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) .
Q. How can the compound’s stability be ensured during storage and experiments?
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the alkyne or cyclohexenone ring.
- Avoid prolonged exposure to light, as α,β-unsaturated ketones are prone to photochemical dimerization .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective introduction of the hex-4-yn-1-yl group?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to modulate electrophilicity of the carbonyl carbon. Evidence suggests AlCl₃ provides higher yields for bulky substituents .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCE) enhance electrophilic activation but may increase side reactions. Non-polar solvents (e.g., toluene) favor slower, controlled additions .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C vs. reflux) to influence product distribution.
Data Contradiction Note : Literature may report conflicting yields due to trace moisture sensitivity; ensure rigorous drying of reagents .
Q. What computational methods are used to predict the compound’s reactivity in Diels-Alder reactions?
- DFT Calculations : Model the electron-deficient cyclohexenone as a dienophile. Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs) and predict regioselectivity with dienes.
- MD Simulations : Study solvent effects on transition states (e.g., in water vs. THF) using AMBER or GROMACS .
Q. How can conflicting spectral data (e.g., ambiguous NOE correlations) be resolved?
- 2D NMR : Utilize NOESY or ROESY to distinguish between axial/equatorial substituents on the cyclohexenone ring.
- X-ray Crystallography : Resolve structural ambiguities via SHELX refinement (SHELXL for small molecules) . For example, a crystal structure can confirm the alkyne’s spatial orientation relative to the ketone .
Q. What strategies mitigate side reactions during alkyne functionalization?
- Protection/Deprotection : Temporarily protect the alkyne as a silyl derivative (e.g., TMS-alkyne) to prevent Glaser coupling .
- Radical Inhibitors : Add TEMPO or BHT to suppress alkyne polymerization under acidic conditions .
Methodological Tables
Q. Table 1: Comparison of Alkylation Catalysts
| Catalyst | Solvent | Yield (%) | Side Products |
|---|---|---|---|
| AlCl₃ | DCM | 75 | <5% dimer |
| BF₃·OEt₂ | THF | 62 | 10% enol ether |
Q. Table 2: Key NMR Assignments
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 | 6.1 | d (J=10 Hz) | Vinyl C2-H |
| H-2 | 2.1 | t (J=7 Hz) | Alkyne C4-H |
Notes
- Advanced questions emphasize mechanistic analysis, computational modeling, and troubleshooting experimental contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
